molecular formula C24H31Na2O9P B10822312 Desonide sodium phosphate CAS No. 94087-98-6

Desonide sodium phosphate

Cat. No. B10822312
CAS RN: 94087-98-6
M. Wt: 540.4 g/mol
InChI Key: IHTZFPUWMRSEMG-PXQDNWDYSA-L
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Description

Desonide sodium phosphate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various inflammatory skin conditions, such as atopic dermatitis, seborrheic dermatitis, and psoriasis. This compound is a derivative of desonide, which has been available since the 1970s and is known for its relatively low potency and favorable safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desonide sodium phosphate involves several steps, starting from the basic steroid structure. The process typically includes the introduction of hydroxyl groups and the formation of the phosphate ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using high-performance liquid chromatography (HPLC) to separate and purify the compound. The process involves the use of acetonitrile solutions and octadecylsilane chemically bonded silica fillers to achieve efficient separation and purification .

Chemical Reactions Analysis

Types of Reactions: Desonide sodium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various hydroxylated and phosphorylated derivatives of desonide, which are crucial for its biological activity and therapeutic efficacy .

Scientific Research Applications

Desonide sodium phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Desonide sodium phosphate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus, where it binds to specific genetic elements on the DNA. This binding activates or represses various genes involved in inflammatory and immune responses. The compound’s anti-inflammatory, antipruritic, and vasoconstrictive properties are primarily due to its ability to modulate the expression of these genes .

Similar Compounds:

    Hydrocortisone: Another low-potency corticosteroid used for similar dermatological conditions.

    Prednisolone: A medium-potency corticosteroid with broader applications in treating inflammatory diseases.

    Dexamethasone: A high-potency corticosteroid used for severe inflammatory and autoimmune conditions.

Uniqueness: this compound is unique due to its relatively low potency, which makes it suitable for long-term use with a lower risk of side effects. Its specific chemical structure allows for targeted anti-inflammatory action with minimal systemic absorption, making it a preferred choice for treating sensitive skin conditions .

properties

CAS RN

94087-98-6

Molecular Formula

C24H31Na2O9P

Molecular Weight

540.4 g/mol

IUPAC Name

disodium;[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C24H33O9P.2Na/c1-21(2)32-19-10-16-15-6-5-13-9-14(25)7-8-22(13,3)20(15)17(26)11-23(16,4)24(19,33-21)18(27)12-31-34(28,29)30;;/h7-9,15-17,19-20,26H,5-6,10-12H2,1-4H3,(H2,28,29,30);;/q;2*+1/p-2/t15-,16-,17-,19+,20+,22-,23-,24+;;/m0../s1

InChI Key

IHTZFPUWMRSEMG-PXQDNWDYSA-L

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COP(=O)([O-])[O-])CCC5=CC(=O)C=C[C@]35C)O.[Na+].[Na+]

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)C)C.[Na+].[Na+]

Origin of Product

United States

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